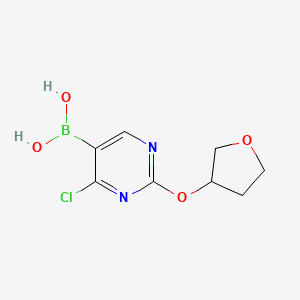
(4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a pyrimidine ring substituted with a chloro group and a tetrahydrofuran-3-yloxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid typically involves the reaction of 4-chloro-2-hydroxypyrimidine with tetrahydrofuran-3-yl bromide under basic conditions to form the intermediate (4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidine). This intermediate is then subjected to borylation using bis(pinacolato)diboron in the presence of a palladium catalyst to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: Typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (50-100°C).
Major Products
The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
(4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules via Suzuki-Miyaura coupling reactions.
Biology: Potential use in the development of biologically active molecules and drug candidates.
Medicine: Could be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of advanced materials and fine chemicals.
作用機序
The mechanism of action of (4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
類似化合物との比較
Similar Compounds
(4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidine-5-boronic acid pinacol ester: A similar compound with a pinacol ester group instead of a boronic acid group.
4-Chloro-2-(tetrahydrofuran-3-yloxy)pyrimidine: The intermediate in the synthesis of the boronic acid.
Uniqueness
(4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in Suzuki-Miyaura coupling reactions. The presence of the tetrahydrofuran-3-yloxy group can influence the electronic properties and steric hindrance, affecting the overall reaction outcome .
特性
分子式 |
C8H10BClN2O4 |
|---|---|
分子量 |
244.44 g/mol |
IUPAC名 |
[4-chloro-2-(oxolan-3-yloxy)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C8H10BClN2O4/c10-7-6(9(13)14)3-11-8(12-7)16-5-1-2-15-4-5/h3,5,13-14H,1-2,4H2 |
InChIキー |
FVCXMDAKYIUQKE-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1Cl)OC2CCOC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


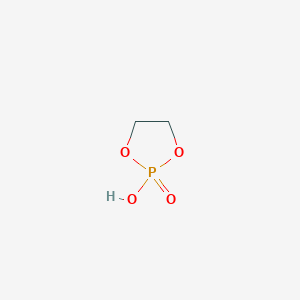
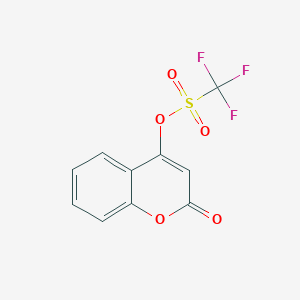
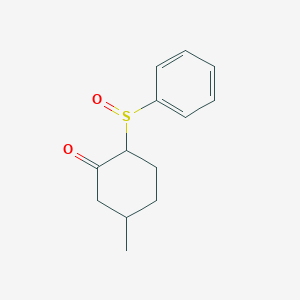
![Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene](/img/structure/B14073153.png)
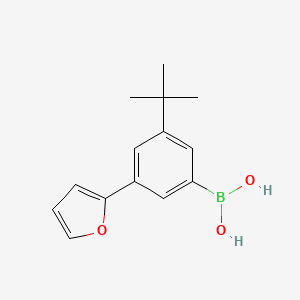
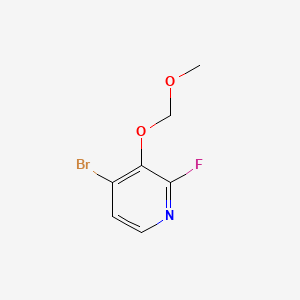

![(R)-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid](/img/structure/B14073179.png)

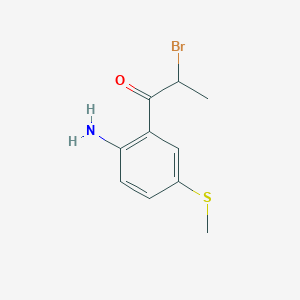
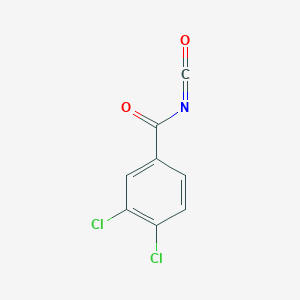


![1,3-Pyrrolidinedicarboxylic acid, 4-[(2-chloro-6,7-diMethoxy-4-quinazolinyl)aMino]-, 1-(1,1-diMethylethyl) 3-ethyl ester, (3R,4S)-rel-](/img/structure/B14073214.png)
